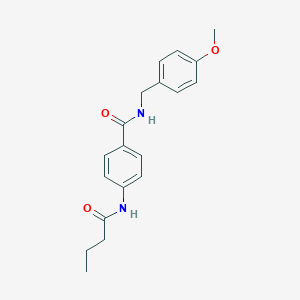
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMB and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
BMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. Additionally, BMB has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMB in lab experiments is that it has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro. Additionally, BMB has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one limitation of using BMB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of BMB. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for use in scientific research. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of BMB for use in scientific research.
Synthesemethoden
BMB has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 4-(chlorocarbonyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The compound has also been synthesized using the reaction of 4-methoxybenzylamine with 4-(bromomethyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. These methods have been found to be effective in producing BMB in high yields.
Wissenschaftliche Forschungsanwendungen
BMB has been studied for its potential applications in scientific research. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-18(22)21-16-9-7-15(8-10-16)19(23)20-13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
JXCNVYQOEPXCBN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)


![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)


![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)

